molecular formula C23H23N3O3 B12007286 N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide CAS No. 769146-51-2

N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12007286
CAS No.: 769146-51-2
M. Wt: 389.4 g/mol
InChI Key: SMDPKZVJZCAVLP-LFVJCYFKSA-N
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Description

N'-[(E)-(4-Butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a Schiff base-oxamide hybrid compound characterized by a naphthalene core linked to an oxamide moiety and a 4-butoxyphenyl substituent. This structure combines the π-conjugated aromatic system of naphthalene with the hydrogen-bonding capability of the oxamide group, making it a candidate for applications in materials science and medicinal chemistry.

Properties

CAS No.

769146-51-2

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C23H23N3O3/c1-2-3-15-29-19-13-11-17(12-14-19)16-24-26-23(28)22(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3,(H,25,27)(H,26,28)/b24-16+

InChI Key

SMDPKZVJZCAVLP-LFVJCYFKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    • UV-1 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Oxidation: UV-1 can be oxidized using appropriate oxidants.
      • Reduction: Reduction reactions can modify the compound’s functional groups.
      • Substitution: UV-1 can participate in nucleophilic substitution reactions.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • UV-1’s applications span multiple fields:

        Polyurethane Materials: Enhances UV resistance in foams and coatings.

        Adhesives: Improves outdoor durability.

        Leather and Coatings: Enhances light stability.

        Other Industries: Used in paints, plastics, and more .

  • Mechanism of Action

    • UV-1 absorbs UV radiation, protecting materials from photodegradation.
    • It likely acts by dissipating absorbed energy as heat or by preventing UV-induced chemical reactions.
    • Molecular targets and pathways involved require further research.
  • Comparison with Similar Compounds

    Key Observations :

    • The oxamide group in the target compound provides dual hydrogen-bonding sites , contrasting with the single amide in the acetamide analog or the sulfonamide in ’s compound .

    Physicochemical Properties

    Thermal Stability and Melting Points

    • N-(E)-((1-(4-Dimethylamino)phenyl)methylideneamino)-6-(quinoxaline-2,3-dione)sulfonamide: Melting point = 288–290°C . The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide and quinoxaline-dione groups).
    • N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide: No melting point reported, but nitro and hydroxy groups likely increase polarity and thermal stability .
    • Target Compound : Melting point data are unavailable in the provided evidence. However, the butoxyphenyl group may reduce melting temperature compared to nitro- or sulfonamide analogs due to increased hydrophobic character.

    Spectroscopic Data

    • IR Spectroscopy :
      • The sulfonamide analog () shows peaks at 1676 cm⁻¹ (C=O stretch) and 1318/1159 cm⁻¹ (SO₂ asymmetric/symmetric stretching) .
      • The target’s oxamide group would likely exhibit two distinct C=O stretches near 1650–1700 cm⁻¹, with additional N-H stretches (~3200 cm⁻¹).
    • NMR :
      • ’s sulfonamide analog (unrelated but structurally informative) displays aromatic proton signals at δ 7.2–8.1 ppm (1H NMR) and carbonyl carbons near δ 165–175 ppm (13C NMR) . The target’s naphthalene protons would resonate similarly, with imine (C=N) carbons near δ 150–160 ppm .

    Biological Activity

    The compound N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, with a molecular weight of approximately 312.38 g/mol. The structure features a naphthalene moiety linked to an amine group through a methylene bridge, which is further substituted by a 4-butoxyphenyl group.

    Anticancer Activity

    Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related oxamide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

    • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
    • Cell Cycle Arrest : It has been observed to induce G1 phase arrest, leading to reduced cell division.
    • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular stress and apoptosis in malignant cells.

    Antimicrobial Activity

    The compound also shows promise as an antimicrobial agent. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    In Vitro Studies

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    Anti-inflammatory Effects

    In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce edema in animal models.

    Case Study 1: Anticancer Efficacy in Breast Cancer Models

    A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

    Case Study 2: Antimicrobial Activity Assessment

    In a controlled laboratory setting, the compound was tested against a panel of microbial pathogens. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

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